3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a pyridinylmethyl group bearing a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with dimethylamine under basic conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzamide intermediate.
Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the furan ring can yield furanones or other oxygenated compounds.
Reduction: Reduction of nitro groups can yield amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme interactions or cellular signaling pathways.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(dimethylamino)-N-((5-(pyridin-3-yl)methyl)benzamide: Lacks the furan ring, making it less complex.
3-(dimethylamino)-N-((5-(pyridin-3-yl)methyl)benzamide: Contains a different heterocyclic ring, such as imidazole or pyrazole.
Uniqueness
3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both a furan ring and a pyridine ring, which can impart specific electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(dimethylamino)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(2)17-6-3-5-15(10-17)19(23)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWMUIMWWZVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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